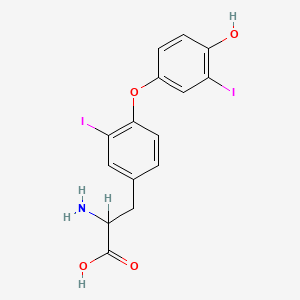

3,3'-ジヨードチロニン

概要

説明

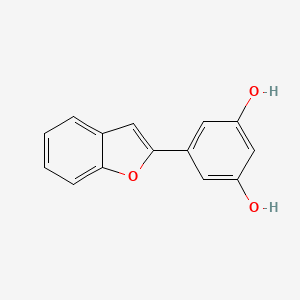

3,3’-Diiodothyronine is a metabolite of thyroid hormones, specifically derived from the breakdown of triiodothyronine. It is an iodinated derivative of thyronine and plays a role in the regulation of metabolic processes. This compound is of significant interest due to its potential effects on energy metabolism and its presence in various physiological and pathological states .

科学的研究の応用

3,3’-Diiodothyronine has several scientific research applications:

Chemistry: It is used as a model compound to study iodination and deiodination reactions.

Biology: Research focuses on its role in thyroid hormone metabolism and its effects on cellular energy regulation.

Medicine: Potential therapeutic applications include its use in metabolic disorders, given its influence on energy expenditure and lipid metabolism.

Industry: It is used in the development of diagnostic assays for thyroid function and in the synthesis of other iodinated compounds

作用機序

Target of Action

3,3’-Diiodothyronine (3,3’-T2) is an endogenous metabolite of thyroid hormones . The primary targets of 3,3’-T2 are the thyroid hormone receptors (THRs), which are nuclear receptors that mediate the actions of thyroid hormones . These receptors play a critical role in differentiation, growth, and metabolism .

Mode of Action

3,3’-T2 interacts with its targets, the THRs, through different modes of action . While several lines of evidence suggest that 3,3’-T2 mainly acts through THRs-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described . The detailed cellular and molecular mechanisms through which 3,3’-T2 elicits a multiplicity of actions remain unknown .

Biochemical Pathways

The biosynthesis of thyroid hormones involves the coupling of diiodotyrosine residues with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . Two deiodinase enzymes, namely D1- and D3-deiodinase, can potentially catalyze the synthesis of distinct diiodothyronines: 3,5-diiodothyronine (3,5-T2), 3,3’-diiodothyronine (3,3’-T2), and 3’,5’-diiodothyronine (3’,5’-T2) .

Pharmacokinetics

It’s known that thyroid hormones, in general, are absorbed from the intestine, distributed throughout the body, metabolized by deiodination, and excreted . The long terminal half-life of orally administered thyroid hormones, about 7.5 days, is consistent with once-daily dosing .

Result of Action

It’s known that thyroid hormones, including their metabolites like 3,3’-t2, play critical roles in differentiation, growth, and metabolism . They can stimulate calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .

Action Environment

The action, efficacy, and stability of 3,3’-T2 can be influenced by various environmental factors. Deiodinase activity at the tissue level permits cell-targeted fine regulation of thyroid hormone homeostasis, mediating the activation and inactivation of thyroid hormones . This activity changes in the different stages of life according to their functions and roles in various cell types and tissues .

生化学分析

Biochemical Properties

3,3’-Diiodothyronine is involved in various biochemical reactions, primarily through its interaction with deiodinase enzymes. These enzymes, including iodothyronine deiodinase 1, iodothyronine deiodinase 2, and iodothyronine deiodinase 3, catalyze the removal of iodine atoms from thyroid hormones. This process is crucial for the activation and inactivation of thyroid hormones, thereby regulating their biological activity . 3,3’-Diiodothyronine interacts with these enzymes to modulate the levels of active thyroid hormones in the body, influencing metabolic rate and energy expenditure.

Cellular Effects

3,3’-Diiodothyronine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3’-Diiodothyronine has been shown to enhance mitochondrial activity, leading to increased energy production and metabolic rate . It also affects the expression of genes involved in lipid metabolism, thereby influencing lipid profiles and body fat composition . These cellular effects highlight the compound’s potential in regulating metabolic health and energy balance.

Molecular Mechanism

The molecular mechanism of 3,3’-Diiodothyronine involves its interaction with thyroid hormone receptors and other biomolecules. It binds to thyroid hormone receptors, influencing their activity and the transcription of target genes . Additionally, 3,3’-Diiodothyronine can modulate the activity of enzymes involved in metabolic pathways, such as cytochrome c oxidase in the electron transport chain . This interaction enhances mitochondrial respiration and energy production, contributing to the compound’s metabolic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diiodothyronine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,3’-Diiodothyronine can maintain its activity over extended periods, although its effects may diminish with prolonged exposure

Dosage Effects in Animal Models

The effects of 3,3’-Diiodothyronine vary with different dosages in animal models. Low to moderate doses have been shown to enhance metabolic rate and improve lipid profiles without significant adverse effects . High doses can lead to toxic effects, including disruptions in thyroid hormone balance and potential damage to liver and kidney function . These findings underscore the importance of dosage optimization in potential therapeutic applications of 3,3’-Diiodothyronine.

Metabolic Pathways

3,3’-Diiodothyronine is involved in several metabolic pathways, primarily through its interaction with deiodinase enzymes. These enzymes catalyze the deiodination of thyroid hormones, regulating their activation and inactivation . 3,3’-Diiodothyronine also influences metabolic flux and metabolite levels, particularly in pathways related to lipid and energy metabolism . Its role in these pathways highlights its potential in modulating metabolic health and energy balance.

Transport and Distribution

The transport and distribution of 3,3’-Diiodothyronine within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in target tissues . The distribution of 3,3’-Diiodothyronine is crucial for its biological activity, as it determines the compound’s availability to interact with enzymes and receptors involved in metabolic regulation.

Subcellular Localization

3,3’-Diiodothyronine is localized in various subcellular compartments, including the mitochondria and the cytosol. Its activity and function are influenced by its subcellular localization, as it interacts with mitochondrial enzymes to enhance energy production . Additionally, post-translational modifications and targeting signals may direct 3,3’-Diiodothyronine to specific organelles, further modulating its metabolic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diiodothyronine typically involves the iodination of thyronine derivatives. One common method includes the use of iodine and iodide in an acidic medium to introduce iodine atoms at specific positions on the aromatic ring of thyronine . The reaction conditions often require careful control of temperature and pH to ensure selective iodination.

Industrial Production Methods: Industrial production of 3,3’-Diiodothyronine may involve large-scale iodination processes using similar principles as laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

化学反応の分析

Types of Reactions: 3,3’-Diiodothyronine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher iodinated derivatives.

Reduction: Reduction reactions can remove iodine atoms, converting it back to less iodinated forms.

Substitution: Halogen exchange reactions can replace iodine atoms with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various iodinated and deiodinated thyronine derivatives, each with distinct biological activities .

類似化合物との比較

3,5-Diiodothyronine: Another iodinated thyronine derivative with similar metabolic effects.

Reverse Triiodothyronine: An inactive form of triiodothyronine that can be converted to active forms.

Triiodothyroacetic Acid: A metabolite with distinct biological activities.

Uniqueness: 3,3’-Diiodothyronine is unique due to its specific iodination pattern and its distinct role in modulating energy metabolism. Unlike other iodinated derivatives, it has a more pronounced effect on mitochondrial function and energy expenditure .

特性

CAS番号 |

70-40-6 |

|---|---|

分子式 |

C15H13I2NO4 |

分子量 |

525.08 g/mol |

IUPAC名 |

(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid |

InChI |

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m1/s1 |

InChIキー |

CPCJBZABTUOGNM-GFCCVEGCSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

異性体SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

正規SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I |

沸点 |

256.00 to 258.00 °C. @ 760.00 mm Hg |

物理的記述 |

Solid |

同義語 |

3,3'-diiodothyronine 3,3'-diiodothyronine, (DL)-isomer 3,3'-diiodothyronine, (L)-isomer 3,3'-diiodothyronine, (L)-isomer, 125I-labeled 3,3'-T2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)

![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)

![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)

![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)